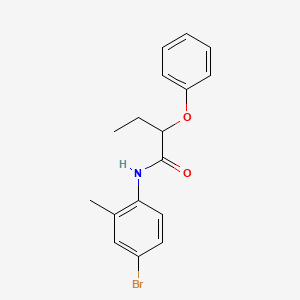![molecular formula C20H31NO5 B4076160 N-[4-(2,4-dimethylphenoxy)butyl]cyclohexanamine oxalate](/img/structure/B4076160.png)
N-[4-(2,4-dimethylphenoxy)butyl]cyclohexanamine oxalate
Vue d'ensemble
Description
N-[4-(2,4-dimethylphenoxy)butyl]cyclohexanamine oxalate, also known as DMXB-A, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been found to have potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. In
Applications De Recherche Scientifique
N-[4-(2,4-dimethylphenoxy)butyl]cyclohexanamine oxalate has been extensively studied for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, this compound has been found to improve cognitive function and reduce amyloid-β deposition in animal models. In schizophrenia, this compound has been shown to improve cognitive deficits and reduce negative symptoms. In depression, this compound has been found to have antidepressant effects.
Mécanisme D'action
N-[4-(2,4-dimethylphenoxy)butyl]cyclohexanamine oxalate acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including improving cognitive function, reducing inflammation, promoting neuroprotection, and enhancing synaptic plasticity. This compound has also been shown to have antioxidant properties and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(2,4-dimethylphenoxy)butyl]cyclohexanamine oxalate for lab experiments is its high selectivity for the α7 nAChR, which allows for more specific and targeted research. However, one limitation is that this compound can be difficult to synthesize and may be expensive.
Orientations Futures
There are several future directions for research on N-[4-(2,4-dimethylphenoxy)butyl]cyclohexanamine oxalate. One area of interest is in the development of more efficient and cost-effective synthesis methods. Another area of interest is in exploring the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on various biochemical pathways.
Propriétés
IUPAC Name |
N-[4-(2,4-dimethylphenoxy)butyl]cyclohexanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.C2H2O4/c1-15-10-11-18(16(2)14-15)20-13-7-6-12-19-17-8-4-3-5-9-17;3-1(4)2(5)6/h10-11,14,17,19H,3-9,12-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPYLANQFJFMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNC2CCCCC2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-allyl-4,6-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4076085.png)
![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4076096.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4076108.png)

![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(1-phenylcyclohexyl)methyl]-3-piperidinecarboxamide](/img/structure/B4076117.png)

![1-[2-(2-allylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076132.png)
![1-{4-[(4-chlorophenyl)thio]butyl}piperazine oxalate](/img/structure/B4076140.png)
![N-[4-(butylthio)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4076151.png)
![1-[4-(1-naphthyloxy)butyl]azepane oxalate](/img/structure/B4076154.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanamine oxalate](/img/structure/B4076166.png)
![1-[2-(4-nitrophenyl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4076171.png)
![N-allyl-N-{3-[4-(benzyloxy)phenoxy]propyl}-2-propen-1-amine oxalate](/img/structure/B4076183.png)
![1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076190.png)